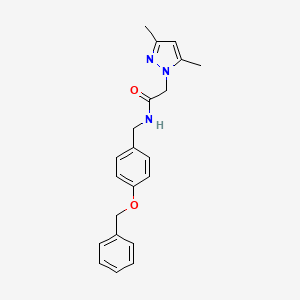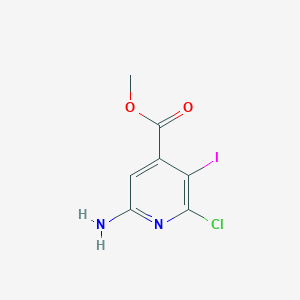![molecular formula C24H21N3O2S B2440328 N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide CAS No. 1020246-22-3](/img/structure/B2440328.png)
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a pyrazole ring, and a naphthalene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the thiophene ring might be formed via a Paal-Knorr synthesis or a Gewald reaction, while the pyrazole ring might be formed via a Knorr pyrazole synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and pyrazole rings would likely contribute to the compound’s aromaticity, while the naphthalene ring would add to its planarity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For instance, the carbonyl group in the pyrazole ring might make it susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its structure. For instance, its solubility might be affected by the presence of the polar carbonyl group and the nonpolar aromatic rings .Applications De Recherche Scientifique
The compound belongs to the diazine alkaloid family, specifically the pyrimidine (1,3-diazine) subclass. Diazines are two-nitrogen-containing heterocyclic compounds found in nature (such as DNA, RNA, flavors, and fragrances) and have diverse pharmacological applications. These applications include antimetabolite effects, anticancer properties, antibacterial activity, antiallergic effects, and more .
Pharmacological Activities
Let’s explore some of the key pharmacological activities associated with this compound:
a. Anticancer Activity: Research has shown that pyrimidine derivatives exhibit anticancer effects. They are used in treatments for leukemia (e.g., imatinib, Dasatinib, and nilotinib) and breast cancer. Additionally, they have potential as antitumor agents .
b. Antimicrobial and Antiparasitic Effects: Pyrimidines demonstrate antimicrobial and antifungal properties. They are also effective against parasitic infections .
c. Anti-Inflammatory and Analgesic Properties: Certain pyrimidine-based compounds exhibit anti-inflammatory and analgesic activities, making them relevant for pain management and inflammation control .
d. Cardiovascular and Antihypertensive Effects: Pyrimidines play a role in cardiovascular health and can act as antihypertensive agents .
e. Other Activities: Pyrimidines are involved in various other activities, including antidiabetic effects, anti-HIV action, and modulation of myeloid leukemia .
Synthetic Approaches
Researchers have explored different synthetic methods to prepare pharmacologically active decorated diazines. These approaches aim to enhance druglikeness and ADME-Tox properties. While the specific synthetic pathways for this compound may not be readily available, it’s essential to consider novel methodologies for its synthesis .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-15-7-5-12-22(16(15)2)27-23(20-13-30(29)14-21(20)26-27)25-24(28)19-11-6-9-17-8-3-4-10-18(17)19/h3-12H,13-14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNBUMSFTHHNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate](/img/structure/B2440246.png)
![2-Chloro-N-[(4-chloro-3-fluorophenyl)methyl]-N-(2-hydroxypropyl)acetamide](/img/structure/B2440249.png)
![2-Amino-6-benzyl-4-(3-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2440252.png)
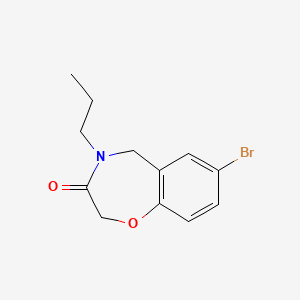
![(E)-ethyl 4-((4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2440254.png)
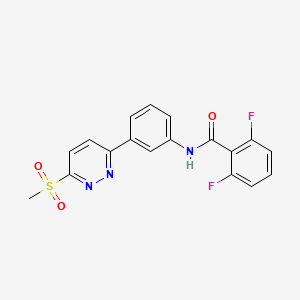

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2440257.png)
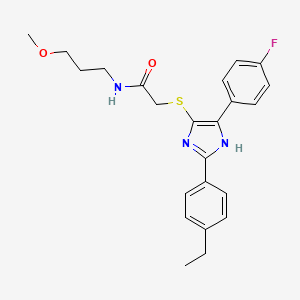

![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2440264.png)
![4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde](/img/structure/B2440265.png)
